molecular formula C14H19NO2 B13537354 6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]

6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]

Cat. No.: B13537354
M. Wt: 233.31 g/mol
InChI Key: QIGRQDOJLQUIBX-UHFFFAOYSA-N
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Description

6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of methoxy groups and the isoquinoline core in its structure makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] typically involves multiple steps. One common method starts with the reaction of ethyl 6’,7’-dimethoxy-3’H-spiro[isoquinoline-1,4’-cyclopentane]-1’-carboxylate with ammonia and isopropylamine. This reaction produces dihydroisoquinoline carboxamides, which are then reduced using sodium borohydride (NaBH4) to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions, such as those involving sodium borohydride, are commonly used in its synthesis.

    Substitution: The methoxy groups in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.

    Substitution: Nucleophiles such as ammonia and isopropylamine are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxamides and other substituted isoquinolines .

Scientific Research Applications

6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and isoquinoline core allow it to bind to specific enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antibacterial or antitumor activities .

Comparison with Similar Compounds

Similar Compounds

  • 6’,7’-Dimethoxy-2’,3’-dihydro-1’H-spiro[isoquinoline-1,4’-cyclopentane]
  • 6’,7’-Dimethoxy-3’,4’-dihydroisoquinoline

Uniqueness

6’,7’-Dimethoxy-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is unique due to its spiro linkage and the presence of methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6,7-dimethoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]

InChI

InChI=1S/C14H19NO2/c1-16-12-8-10-4-7-15-14(5-3-6-14)11(10)9-13(12)17-2/h8-9,15H,3-7H2,1-2H3

InChI Key

QIGRQDOJLQUIBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC23CCC3)OC

Origin of Product

United States

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